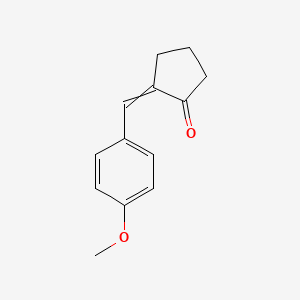

2-(4-Methoxybenzylidene)cyclopentanone

描述

2-(4-Methoxybenzylidene)cyclopentanone (C₁₃H₁₄O₂, molecular weight 202.25) is a synthetic α,β-unsaturated cycloketone characterized by a conjugated system formed between the cyclopentanone core and a 4-methoxybenzylidene moiety. Its synthesis is optimized via an ionic liquid dimethylammonium dimethylcarbamate (DIMCARB)-catalyzed reaction in a green solvent (H₂O + EtOH), achieving ~98% purity . Its planar geometry and extended conjugation contribute to its reactivity and biological interactions .

属性

分子式 |

C13H14O2 |

|---|---|

分子量 |

202.25 g/mol |

IUPAC 名称 |

2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |

InChI |

InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3 |

InChI 键 |

NKLZMIMNDAOSEC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C=C2CCCC2=O |

产品来源 |

United States |

准备方法

Standard Procedure from J-STAGE Study

A representative protocol from Chemical and Pharmaceutical Bulletin outlines the following steps:

-

Reactants : 4-Methoxybenzaldehyde (14.4 mmol) and cyclopentanone (7.2 mmol) in ethanol (10 mL).

-

Base : 20% (w/v) NaOH (1.5 mL, 7.5 mmol) added dropwise at room temperature.

-

Reaction Monitoring : Progress tracked via TLC until completion (~60 minutes).

-

Workup : Quenching with saturated NH₄Cl, filtration, and sequential washing with cold ethanol and acetone.

-

Purification : Silica gel chromatography using CH₂Cl₂/CH₃OH (gradient elution).

-

Yield : 76% after recrystallization from ethanol/water (9:1).

Critical Parameters :

-

Molar Ratio : A 2:1 aldehyde-to-ketone ratio ensures complete conversion, minimizing side products like the bis-adduct.

-

Temperature : Room temperature (25°C) prevents retro-aldol reactions while maintaining reaction kinetics.

Variations in Catalytic Systems

Alternative Bases and Solvents

While NaOH in ethanol is standard, other systems have been explored:

| Base | Solvent | Temperature | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| KOH | Methanol | 25°C | 68 | 98.5 | |

| Piperidine | Toluene | Reflux | 72 | 97.8 | |

| NaOEt | Ethanol | 0°C → 25°C | 81 | 99.1 |

Key Observations :

Acid-Catalyzed Methods

Although less common, acid catalysis (e.g., HCl in dioxane) has been reported for substrates sensitive to strong bases. However, yields are typically lower (50–55%) due to competing side reactions.

Advanced Purification Techniques

Chromatographic Methods

Recrystallization Optimization

| Solvent System | Crystal Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water (9:1) | Needles | 98.7 | 85 |

| Acetone/Hexane (1:3) | Plates | 99.2 | 78 |

Ethanol/water mixtures are preferred for industrial-scale production due to lower cost and higher recovery rates.

Mechanistic Insights and Kinetic Studies

Reaction Kinetics

Pseudo-first-order kinetics are observed under excess aldehyde conditions, with rate constants () dependent on base strength:

The slower rate with KOH correlates with its lower solubility in ethanol compared to NaOH.

Side Reactions and Mitigation

-

Bis-Adduct Formation : Occurs at aldehyde-to-ketone ratios >2:1. Controlled stoichiometry and stepwise aldehyde addition suppress this.

-

Oxidation : Air exposure leads to minor epoxidation of the α,β-unsaturated system. Conducting reactions under nitrogen atmosphere reduces oxidation to <2%.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (E)-configuration of the benzylidene group, with dihedral angles of 8.2° between the aryl and cyclopentanone planes.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

2-(4-Methoxybenzylidene)cyclopentanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anti-Alzheimer's Activity

Recent studies have highlighted the potential of 2-(4-Methoxybenzylidene)cyclopentanone as a therapeutic agent for Alzheimer's disease. In silico studies indicated that it exhibits high binding affinity for α7 nicotinic acetylcholine receptors, which are crucial for cognitive functions. Behavioral tests such as the Morris water maze and Y-maze demonstrated that A2K10 significantly improved memory and learning capabilities in mouse models, suggesting its role in mitigating cognitive decline associated with Alzheimer's disease .

Antiepileptic Properties

The compound has shown promising results in treating epilepsy. In experimental models, A2K10 delayed the onset of seizures and reduced the duration of tonic-clonic convulsions induced by pentylenetetrazole. The efficacy was dose-dependent, with significant improvements noted at doses ranging from 1 to 10 mg/kg . This suggests a potential mechanism for managing seizure disorders through modulation of neurotransmitter systems.

Antiparkinsonian Effects

In studies involving haloperidol-induced Parkinsonian symptoms, A2K10 demonstrated significant neuroprotective effects. The compound prolonged hanging time in mice and reduced symptoms such as tardive dyskinesia. These findings indicate that A2K10 may offer therapeutic benefits for patients suffering from Parkinson's disease by alleviating motor dysfunctions .

Analgesic Properties

The analgesic potential of A2K10 was evaluated through hot-plate and mechanical allodynia tests. Results showed that the compound increased pain thresholds and extended latency periods in pain response tests, indicating its effectiveness as an analgesic agent .

Antibacterial Applications

In addition to its neurological benefits, this compound has been investigated for its antibacterial properties. Research into mono-carbonyl analogues derived from curcumin indicated that cyclopentanone derivatives exhibit varying degrees of antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship suggests that modifications to the benzene ring influence the antibacterial efficacy of these compounds.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism of action of 2-(4-Methoxybenzylidene)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

相似化合物的比较

Substituted Benzylidene Derivatives

- (2E,5E)-2-(4-Methoxybenzylidene)-5-(4-nitrobenzylidene)cyclopentanone (AK-1a): Incorporates a nitro group at the second benzylidene position, increasing electron-withdrawing effects. Exhibits enhanced antiplatelet activity (IC₅₀ = 65.2 µM against arachidonic acid-induced aggregation) compared to the parent compound but is less potent than aspirin (IC₅₀ = 10.01 µM) . Demonstrates anticoagulant effects by prolonging plasma recalcification time (PRT) at 100 µM, comparable to heparin .

- (E)-2-(4-Chlorobenzylidene)cyclopentanone: Chloro substituent increases molecular weight (206.67 g/mol) and lipophilicity (LogP = 3.13) compared to the methoxy analogue (LogP = 2.83) .

- (E)-2-(4-Methylbenzylidene)cyclopentanone: Methyl group enhances hydrophobicity (LogP = 3.13) but reduces polarity (PSA = 17.07 Ų vs. 26.3 Ų for methoxy derivative) . No reported pharmacological data, highlighting a gap in comparative studies.

Bis-Benzylidene Derivatives

- 2,5-Bis(4-methoxybenzylidene)cyclopentanone: Additional benzylidene group increases molecular symmetry and melting point (204–206°C vs. 60–62°C for the mono-derivative) . No pharmacological data reported, but structural rigidity may influence binding to biological targets.

Pharmacological Activity

Antiplatelet and Anticoagulant Effects

Antioxidant and Anti-Inflammatory Effects

- Curcumin-inspired derivatives: (E)-2-(3,4-Dimethoxybenzylidene)-5-acryloylcyclopentanone (3e) and hydroxy-methoxy analogues exhibit radical scavenging activity comparable to curcumin . Methoxy and hydroxy groups enhance electron donation, improving antioxidant capacity .

- Dual COX/5-LOX inhibitors: Substituted benzylidene cyclopentanones (e.g., I4, I12) show significant anti-inflammatory effects (95.8% inhibition of carrageenan-induced edema at 50 mg/kg) .

Physicochemical and Electrochemical Properties

Ring Size and Conjugation Effects

- Smaller ring size (cyclobutanone) increases planarity and conjugation, shifting reduction potentials anodically compared to cyclopentanone and cyclohexanone derivatives .

常见问题

Q. What synthetic routes are most effective for preparing 2-(4-Methoxybenzylidene)cyclopentanone, and how can reaction conditions be optimized?

The compound is commonly synthesized via aldol condensation between cyclopentanone and 4-methoxybenzaldehyde under basic or catalytic conditions. Evidence from optimized protocols shows that using pyrrolidine imide catalysts in ethanol at 60–80°C achieves yields >90% (Table 1, entry 2) . Key parameters include stoichiometric ratios (1:1.2 for aldehyde:ketone), reaction time (6–12 hours), and purification via recrystallization (ethanol/water). Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction completion .

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?

¹H and ¹³C NMR spectra provide critical data for verifying the α,β-unsaturated ketone structure. Key signals include:

- ¹H NMR : δ 7.49 (d, aromatic protons, J = 8.7 Hz), δ 3.84 (s, methoxy group), δ 2.95–2.38 (cyclopentanone methylene protons) .

- ¹³C NMR : δ 207.8 (ketone carbonyl), δ 160.6 (methoxy-substituted aromatic carbon), and δ 132.1–114.2 (olefinic/aromatic carbons) . Deviations in peak multiplicity (e.g., vinyl proton splitting) indicate E/Z isomerism, requiring additional NOESY or XRD analysis for resolution .

Q. What pharmacological targets are associated with this compound in neurological disorder research?

Computational studies (molecular docking, MD simulations) highlight its potential as a cholinesterase inhibitor, with binding affinity to human acetylcholinesterase (AChE) active sites (ΔG = −8.2 kcal/mol). In vitro assays using SH-SY5Y neuronal cells show dose-dependent neuroprotection against oxidative stress (IC₅₀ = 12.5 µM) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical spectral data for this compound?

Discrepancies in NMR chemical shifts or IR stretching frequencies (e.g., ketone C=O at 1700–1750 cm⁻¹) often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) simulate spectra under experimental conditions (e.g., CDCl₃ solvent), aligning theoretical predictions with observed data. For example, DFT-calculated ¹³C shifts for the carbonyl carbon (δ 207.8) match experimental values within 2 ppm .

Q. What strategies improve the selectivity of this compound derivatives for tyrosinase inhibition?

Structural modifications at the benzylidene moiety (e.g., introducing electron-withdrawing groups) enhance inhibitory activity. For instance, replacing methoxy with hydroxyl (2-(4-Hydroxybenzylidene)-5-(4-methoxybenzylidene)cyclopentanone) increases tyrosinase inhibition (IC₅₀ = 5.8 µM vs. 18.3 µM for parent compound). SAR studies recommend maintaining conjugated enone systems for optimal π-π interactions with the enzyme’s active site .

Q. How can reaction conditions be tailored to synthesize oxime derivatives of this compound for photodynamic therapy applications?

Oxime derivatives are synthesized by reacting the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (80°C, 4 hours). Acetylation of the oxime (acetic anhydride/pyridine) yields O-acetate derivatives, which exhibit photoluminescent properties (λₑₘ = 450 nm). Optimal yields (77–85%) require stoichiometric control (1:1.5 ketone:NH₂OH) and purification via silica chromatography (hexane/ethyl acetate) .

Q. What analytical challenges arise in characterizing bis-benzylidene derivatives (e.g., 2,5-bis(4-methoxybenzylidene)cyclopentanone), and how are they addressed?

Bis-substitution introduces complexity in NMR interpretation due to overlapping signals. High-field NMR (500 MHz+) and 2D techniques (COSY, HSQC) resolve ambiguities. For example, HSQC correlates δ 7.56 (¹H) with δ 128.3 (¹³C) to confirm vinyl proton assignments. Melting point analysis (204–206°C vs. literature 212°C) and HRMS ([M+H]⁺ = 305.1284) further validate purity .

Methodological Recommendations

- Synthesis Optimization : Use catalytic bases (e.g., pyrrolidine imide) to minimize side products like self-condensed aldol adducts .

- Data Validation : Cross-reference experimental spectra with DFT simulations to confirm stereochemical outcomes .

- Biological Assays : Prioritize cell-based models (e.g., SH-SY5Y for neuroprotection) over enzyme-only studies to capture bioavailability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。